2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
Description
This compound belongs to the tetrahydropyrano[4,3-c]pyrazole class, characterized by a fused bicyclic structure with a pyrano (oxygen-containing) ring and a pyrazole moiety. The isopropyl substituent at the 2-position and the acetic acid group at the 3-position contribute to its distinct physicochemical and biological properties.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C11H16N2O3/c1-7(2)13-10(5-11(14)15)8-6-16-4-3-9(8)12-13/h7H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
RBDXZRBSLMQERH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2COCCC2=N1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydropyrano ring, followed by the introduction of the pyrazole moiety. The final step involves the addition of the acetic acid group.
Formation of Tetrahydropyrano Ring: This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of Pyrazole Moiety: This step often involves cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.
Addition of Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiproliferative properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Key structural variations among related compounds include:
- Substituents : Isopropyl vs. ethyl, cyclopropylmethyl, or propynyl groups.
- Heteroatoms: Pyrano (oxygen) vs. thiopyrano (sulfur) rings.
- Functional Groups : Acetic acid vs. methanamine or carboxylic acid.
Table 1: Structural and Molecular Comparison
Physicochemical Properties
Biological Activity
2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid (CAS Number: 2092097-47-5) is a complex organic compound that belongs to the class of tetrahydropyrano and pyrazole derivatives. Its unique structure, featuring both a tetrahydropyrano ring and a pyrazole moiety, suggests potential biological activities that merit further investigation. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₆N₂O₃, with a molecular weight of approximately 224.26 g/mol. The compound contains functional groups that are likely to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| CAS Number | 2092097-47-5 |
Biological Activity
Research has indicated that compounds similar to this compound exhibit a range of biological activities. Preliminary studies suggest potential pharmacological effects including:
- Anti-inflammatory Activity : Compounds in this structural class have shown promise in reducing inflammation markers in vitro.
- Antioxidant Properties : The presence of specific functional groups may contribute to scavenging free radicals.
- Anticancer Potential : Some analogs have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds. Below are summarized findings from selected research articles:
Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of tetrahydropyrano-pyrazole derivatives in murine models. The results indicated a significant reduction in pro-inflammatory cytokines following treatment with compounds structurally similar to this compound.
Study 2: Antioxidant Activity
In vitro assays demonstrated that derivatives containing the tetrahydropyrano structure exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests that the compound may protect cells from oxidative stress.
Study 3: Anticancer Properties
A comparative study on various pyrazole derivatives showed that some compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism was linked to the interaction with specific cellular receptors.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Interaction with enzymes involved in inflammatory pathways.
- Receptor Modulation : Binding to specific receptors that mediate apoptotic signals in cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 1-Methyl-4,5,6,7-tetrahydro-indazole | Indazole core | 0.87 |
| 5-Methyl-pyrazole | Pyrazole core | 0.83 |
| Methyl 1,4-dihydropyrazole | Dihydro variant | 0.78 |
This table illustrates how structural variations can influence biological activity and highlights potential avenues for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
